molecular formula C4H9NO3S B2944447 2-(Oxiran-2-yl)ethanesulfonamide CAS No. 2253632-95-8

2-(Oxiran-2-yl)ethanesulfonamide

Cat. No. B2944447
CAS RN: 2253632-95-8
M. Wt: 151.18
InChI Key: BHNHLIPWDRQNFK-UHFFFAOYSA-N
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Description

“2-(Oxiran-2-yl)ethanesulfonamide” is a chemical compound with the CAS Number: 2253632-95-8 . It has a molecular weight of 151.19 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H9NO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2,(H2,5,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is an oil with a molecular weight of 151.19 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis and Rearrangements :

    • Shen et al. (2017) developed a method for synthesizing 2-(phenoxymethyl)oxirane derivatives from oxiran-2-ylmethyl benzenesulfonates, highlighting an unexpected rearrangement process with high efficiency and functional group tolerance (Shen et al., 2017).
    • Kita et al. (2003) explored the Lewis acid treatment of 2,3-epoxysulfonates, leading to high-yield rearrangement products and its application in the synthesis of natural products (Kita et al., 2003).
  • Catalytic Applications :

    • Harrison et al. (2007) demonstrated the use of platinum(II) chloride in catalyzing cyclizations involving cyclic enesulfonamides, yielding complex heterocyclic ring systems (Harrison et al., 2007).
  • Spectroscopy and Analysis :

    • Richardson et al. (1985) discussed the use of FT-IR spectra in studying vacuum-deposited clathrate hydrates of oxirane, which includes 2-(Oxiran-2-yl)ethanesulfonamide derivatives (Richardson et al., 1985).
  • Photocatalysis :

    • Ishikawa et al. (2002) examined Ti-based oxysulfides, including those related to this compound, as stable photocatalysts for water oxidation and reduction under visible light (Ishikawa et al., 2002).
  • Corrosion Inhibition :

    • Dagdag et al. (2019) investigated the effectiveness of aromatic epoxy monomers, related to this compound, as corrosion inhibitors for carbon steel in acidic solutions (Dagdag et al., 2019).

Safety and Hazards

The safety information for “2-(Oxiran-2-yl)ethanesulfonamide” includes several hazard statements: H302, H312, H315, H319, H332, H335, H341 . Precautionary statements include: P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While specific future directions for “2-(Oxiran-2-yl)ethanesulfonamide” are not mentioned in the search results, research involving similar compounds such as oxetanes and epoxides suggests potential applications in the synthesis of polymer films .

properties

IUPAC Name

2-(oxiran-2-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNHLIPWDRQNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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